2-(Pyridin-4-yloxy)pyridin-3-amine
Overview
Description
Synthesis Analysis
- Step 2 : Condensation of the intermediates with various 2-aminopyridines yields the final 2-(Pyridin-4-yloxy)pyridin-3-amine compounds .
Molecular Structure Analysis
The compound’s molecular structure consists of a pyridine ring (with a substituent at position 4) linked to another pyridine ring (with an oxygen atom at position 3). The presence of the pyridin-4-yloxy moiety imparts unique properties to the molecule .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, oxidative processes, and cyclizations. Further studies are needed to explore its reactivity and potential applications .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives
- Summary of Application: This research involved the synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives from the corresponding amines .
- Methods of Application: The synthesis was achieved using optimized Buchwald-Hartwig amination conditions with dichlorobis (triphenylphosphine)Pd (II), xantphos and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere .
- Results or Outcomes: The target N-aryl derivatives were obtained in moderate to good yields ranging from 27% to 82% .
2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity
- Summary of Application: This study involved the design, synthesis, and evaluation of novel 2-(pyridin-2-yl) pyrimidine derivatives for their anti-fibrosis activity .
- Methods of Application: The novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-pyridin-4-yloxypyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMAYQUGWNYTNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yloxy)pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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